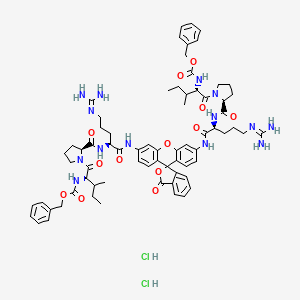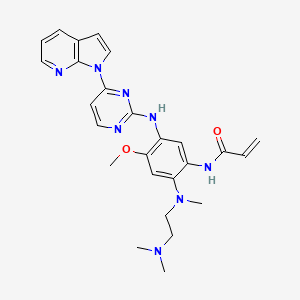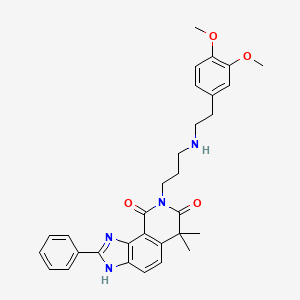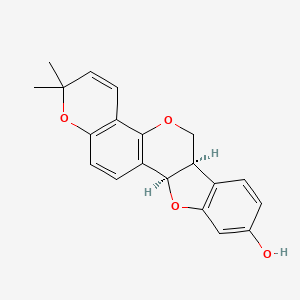
Shinpterocarpin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Shinpterocarpin is a naturally occurring pterocarpan, a class of organic compounds known for their diverse biological activities. Pterocarpans are a subgroup of isoflavonoids, which are primarily found in the Leguminosae (Fabaceae) family. This compound has been identified for its antifungal, antioxidant, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pterocarpans, including shinpterocarpin, typically involves the formation of a tetracyclic system of benzofuran-benzopyran rings. This process can be achieved through various synthetic routes, including biomimetic synthesis, chromene formation, and Heck arylation . The reaction conditions often require specific catalysts and reagents to ensure the correct stereochemistry of the molecule.
Industrial Production Methods
Industrial production of this compound may involve the extraction from natural sources such as plants in the Leguminosae family or through synthetic methods that replicate the natural biosynthesis pathways. The choice of method depends on the desired yield, purity, and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
Shinpterocarpin undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the aromatic rings.
Reduction: Used to alter the oxidation state of the compound.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium for substitution reactions. The conditions vary depending on the desired reaction, often requiring controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Shinpterocarpin has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the synthesis and reactivity of pterocarpans.
Biology: Investigated for its role in plant defense mechanisms as a phytoalexin.
Medicine: Explored for its potential therapeutic effects, including antifungal, antioxidant, anti-inflammatory, and anticancer activities
Mechanism of Action
Shinpterocarpin exerts its effects through various molecular targets and pathways. It has been shown to bind significantly to the PPARG ligand, which plays a role in regulating gene expression related to metabolism and inflammation . Additionally, it can attenuate apoptosis resulting from inflammatory response damage by modulating the levels of Bax, Caspase-3, and Bcl-2 .
Comparison with Similar Compounds
Shinpterocarpin is unique among pterocarpans due to its specific biological activities and molecular structure. Similar compounds include:
- Neorautenol
- Isoneorautenol
- Erybraedin A
- Medicarpin
- Homopterocarpin
- Vesticarpan
These compounds share structural similarities but differ in their specific biological activities and applications. This compound’s unique binding properties and effects on molecular pathways distinguish it from these related compounds .
Properties
CAS No. |
157414-04-5 |
|---|---|
Molecular Formula |
C20H18O4 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
(2R,10R)-17,17-dimethyl-3,12,18-trioxapentacyclo[11.8.0.02,10.04,9.014,19]henicosa-1(13),4(9),5,7,14(19),15,20-heptaen-6-ol |
InChI |
InChI=1S/C20H18O4/c1-20(2)8-7-13-16(24-20)6-5-14-18(13)22-10-15-12-4-3-11(21)9-17(12)23-19(14)15/h3-9,15,19,21H,10H2,1-2H3/t15-,19-/m0/s1 |
InChI Key |
QGPHRCQDTPCIQI-KXBFYZLASA-N |
Isomeric SMILES |
CC1(C=CC2=C(O1)C=CC3=C2OC[C@@H]4[C@H]3OC5=C4C=CC(=C5)O)C |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CC3=C2OCC4C3OC5=C4C=CC(=C5)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


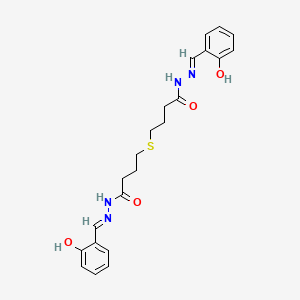
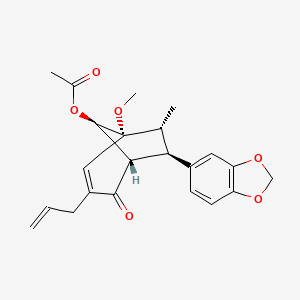
![[(2R,3R,5R)-5-(5-amino-4-carbamoylimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12391801.png)
![3-[1-[2-(3,5-Dimethylphenoxy)ethyl]benzimidazol-2-yl]-5-(4-fluorophenyl)-1,2-oxazole](/img/structure/B12391809.png)
![(2S)-2-(3,4-dihydroxy-5-methoxyphenyl)-6-[(2E)-3,7-dimethylocta-2,6-dienyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one](/img/structure/B12391819.png)
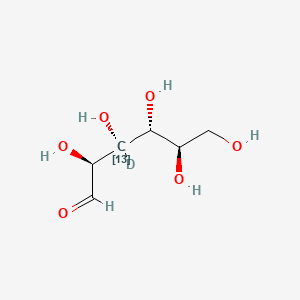
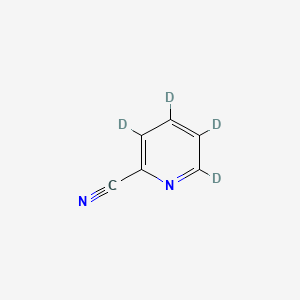
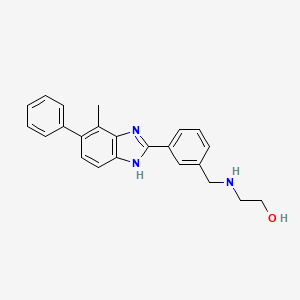
![1-[(2R,3S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)-5-prop-2-enyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12391844.png)
![N-[4-(4-fluorophenyl)-6-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-[(E)-2-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]ethenyl]pyrimidin-2-yl]-N-methylmethanesulfonamide](/img/structure/B12391846.png)
![2-amino-8-bromo-9-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12391852.png)
